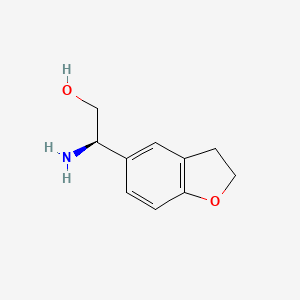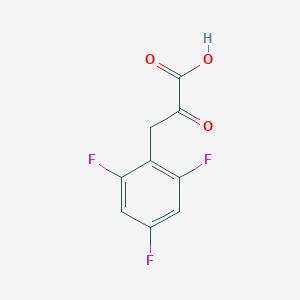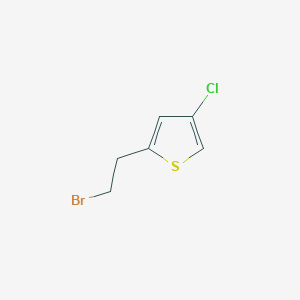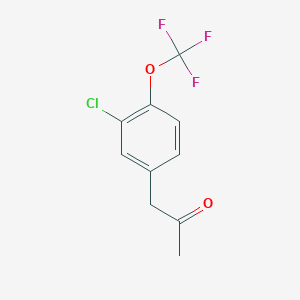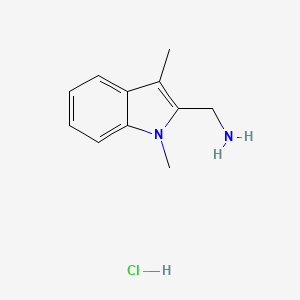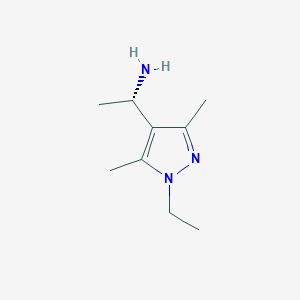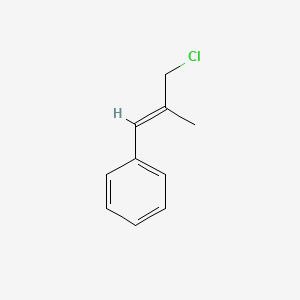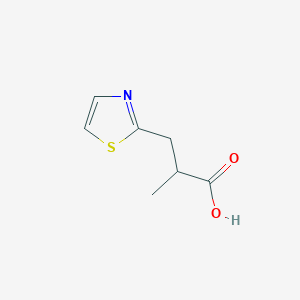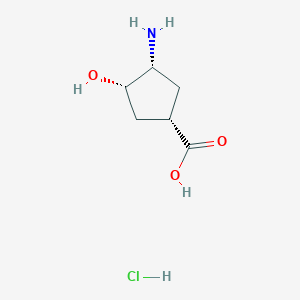
(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique cyclopentane ring structure, which includes an amino group, a hydroxyl group, and a carboxylic acid group, all attached to the cyclopentane ring. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available cyclopentane derivatives. One common method includes the following steps:
Hydroxylation: Introduction of a hydroxyl group to the cyclopentane ring.
Amination: Introduction of an amino group through nucleophilic substitution.
Carboxylation: Introduction of a carboxylic acid group via carboxylation reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to scale up production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of amide derivatives.
Aplicaciones Científicas De Investigación
(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its hydrochloride form also enhances its solubility, making it more versatile for various applications.
Propiedades
Fórmula molecular |
C6H12ClNO3 |
|---|---|
Peso molecular |
181.62 g/mol |
Nombre IUPAC |
(1S,3R,4S)-3-amino-4-hydroxycyclopentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c7-4-1-3(6(9)10)2-5(4)8;/h3-5,8H,1-2,7H2,(H,9,10);1H/t3-,4+,5-;/m0./s1 |
Clave InChI |
NPUIVIVVLYVOIR-VEGRVEBRSA-N |
SMILES isomérico |
C1[C@@H](C[C@@H]([C@@H]1N)O)C(=O)O.Cl |
SMILES canónico |
C1C(CC(C1N)O)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


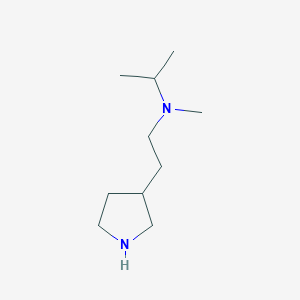


![7-Azaspiro[3.5]nonane-6-carboxylicacidhydrochloride](/img/structure/B13603704.png)

